
4-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶-2-羧酸甲酯
描述
Molecular Structure Analysis
The molecular formula of the related compound “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is C14H19BO4 . The molecular structure of these types of compounds typically includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring. This ring is further substituted with methyl groups .科学研究应用
合成和结构分析
4-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶-2-羧酸甲酯及其衍生物主要用于各种化合物的合成和结构分析。一项研究展示了带有苯环的硼酸酯中间体的合成,强调了三步取代反应。这些化合物的结构通过 FTIR、NMR 光谱、质谱和 X 射线衍射得到证实。此外,使用密度泛函理论 (DFT) 计算了它们的分子结构,结果与 X 射线衍射结果一致。这项研究还包括对这些化合物的分子静电势和前沿分子轨道的研究,揭示了它们的一些物理化学性质 (黄等,2021)。
高度功能化化合物的合成
该化合物还用作合成其他高度功能化化学结构的支架。例如,它在合成烷基 4-(二乙氧基甲基)-3-吡啶-3-基异恶唑-5-羧酸酯中发挥作用,这些羧酸酯是合成一系列其他专门化学化合物的有用支架 (鲁阿诺等,2005)。
发光共聚物的合成
该化合物的另一个应用是发光共聚物的合成。一项研究探索了共聚物的合成,其特点是分子量测定、元素分析和各种光谱方法。这些共聚物在特定波长处显示吸收峰,并在溶液和固态中显示发射,表明在材料科学中具有潜在应用 (千等,2005)。
构象和振动性质研究
该化合物在研究合成化合物的构象和振动性质方面也很重要。一项研究重点是合成特定化合物、它们的结构表征,然后使用 DFT 进行分析以与 X 射线衍射结果进行比较。这种综合方法有助于理解此类化合物分子结构和在各种条件下的行为 (吴等,2021)。
作用机制
Target of Action
Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a complex organic compound that primarily targets specific biochemical pathways. The compound’s primary targets are often enzymes or receptors involved in these pathways .
Mode of Action
The compound interacts with its targets through a process known as borylation, which involves the addition of a boron atom to a molecule . This interaction can result in changes to the structure and function of the target molecule, potentially altering its activity within the biochemical pathway .
Biochemical Pathways
Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is involved in several biochemical pathways. It is often used in Suzuki-Miyaura cross-coupling reactions , which are important in the synthesis of various organic compounds. The compound’s action can affect downstream effects in these pathways, potentially leading to changes in cellular function .
Result of Action
The molecular and cellular effects of Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate’s action depend on the specific biochemical pathway it is involved in. For example, in Suzuki-Miyaura cross-coupling reactions, the compound can facilitate the formation of new carbon-carbon bonds, which can lead to the synthesis of new organic compounds .
属性
IUPAC Name |
methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-9-7-11(12(17)18-6)16-8-10(9)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHSCVVLWWLIJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


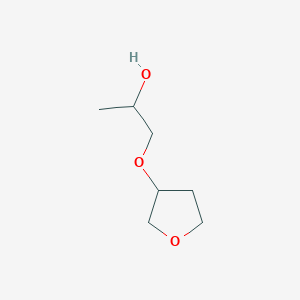
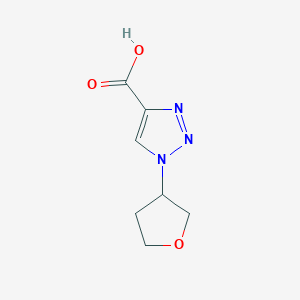
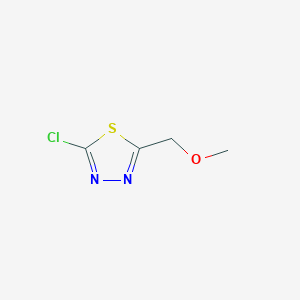
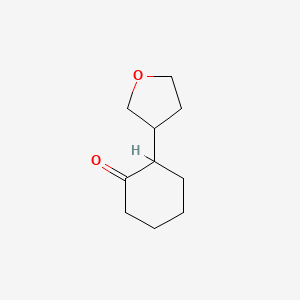
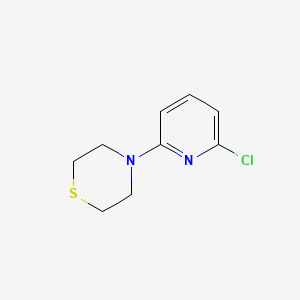
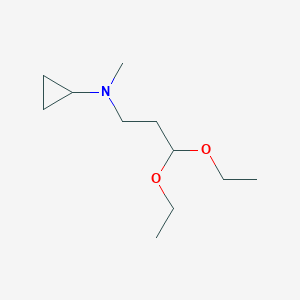
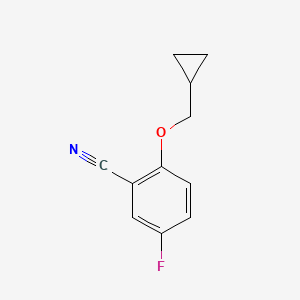
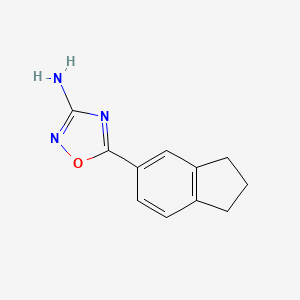




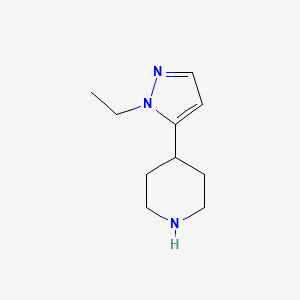
![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1429005.png)